N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide
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Overview
Description
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxy-phenylpropan-2-yl intermediate: This step involves the reaction of a phenylpropanone derivative with a suitable reducing agent to introduce the hydroxy group.
Introduction of the N-methyl group: The intermediate is then reacted with a methylating agent to introduce the N-methyl group.
Sulfonamide formation: Finally, the thiophene-2-sulfonyl chloride is reacted with the intermediate to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonamide group or to modify the thiophene ring.
Substitution: The phenyl or thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
Uniqueness
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-11(14(16)12-7-4-3-5-8-12)15(2)20(17,18)13-9-6-10-19-13/h3-11,14,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHEPNDKSJKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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